2-Ethylcyclobutane-1-carboxylic acid
Overview
Description
2-Ethylcyclobutane-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclobutane ring with an ethyl group and a carboxylic acid functional group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylcyclobutane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: This method involves the oxidation of ethylcyclobutane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic, alkaline, or neutral conditions.
Hydrolysis of Nitriles: The hydrolysis of nitriles in the presence of catalysts (H⁺ or OH⁻) can yield carboxylic acids.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane (BH₃/THF)
Substitution Reagents: Thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of acid chlorides and other derivatives.
Scientific Research Applications
2-Ethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Ethylcyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity with various biomolecules . The cyclobutane ring’s strain energy can also play a role in its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the ethyl group, making it less sterically hindered.
2-Methylcyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
Cyclopentane-1-carboxylic acid: Contains a five-membered ring, offering different strain and reactivity properties.
Uniqueness
2-Ethylcyclobutane-1-carboxylic acid is unique due to its specific structural configuration, which combines the strain of the cyclobutane ring with the presence of an ethyl group and a carboxylic acid functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-ethylcyclobutane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-5-3-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHDLNCVGYLHMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.